2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
Description
Properties
IUPAC Name |
2-[[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS/c1-20-12(21)6-11(14(15,16)17)19-13(20)22-8-10-5-3-2-4-9(10)7-18/h2-6H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANDJZSDOWCFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC=CC=C2C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically starts with commercially available pyrimidine and benzene derivatives.
Reaction Steps: : A multi-step process involving nucleophilic substitution, thiol-methylation, and nitrile addition reactions.
Conditions: : Reactions are generally carried out under controlled temperatures, often using catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Scale-Up: : For industrial-scale production, continuous flow synthesis methods may be employed to ensure consistent quality and yield.
Optimization: : Techniques such as high-pressure liquid chromatography (HPLC) are utilized to purify the compound, maximizing the efficiency and cost-effectiveness of the process.
Chemical Reactions Analysis
Hydrolysis of the Benzonitrile Group
The nitrile group (–C≡N) can undergo hydrolysis under acidic or basic conditions.
-
Acidic Hydrolysis : In concentrated sulfuric acid, the nitrile converts to a carboxylic acid (–COOH) via an intermediate amide stage.
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Basic Hydrolysis : With aqueous NaOH, the nitrile forms a carboxylate salt, which can be acidified to yield the free carboxylic acid.
Example :
| Reaction Condition | Product | Notes |
|---|---|---|
| H₂SO₄ (conc.), H₂O, Δ | Benzoic acid derivative | Requires high temperatures |
| NaOH (aq.), H₂O₂, Δ | Sodium carboxylate | Followed by HCl acidification |
Oxidation of the Sulfanyl Linker
The sulfanyl (–S–) bridge is susceptible to oxidation:
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Mild Oxidants (e.g., H₂O₂) : Yield sulfoxide (–SO–).
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Strong Oxidants (e.g., mCPBA) : Yield sulfone (–SO₂–).
Example :
| Oxidizing Agent | Product | Oxidation State |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | +2 |
| mCPBA | Sulfone | +4 |
This reactivity is consistent with thioether analogs in pyrimidinone systems .
Pyrimidinone Ring Reactivity
The pyrimidinone core exhibits dual reactivity due to its keto-enol tautomerism and electron-withdrawing trifluoromethyl group:
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Nucleophilic Substitution : The 6-oxo group can act as a leaving site under basic conditions. For example, reaction with amines may replace the oxygen with an amino group.
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Electrophilic Aromatic Substitution : The electron-deficient pyrimidinone ring may undergo halogenation or nitration at specific positions.
Example :
| Reaction | Reagent | Product |
|---|---|---|
| Amination | NH₃, K₂CO₃ | 2-Amino-pyrimidine derivative |
| Bromination | Br₂, FeBr₃ | 5-Bromo-pyrimidinone |
Trifluoromethyl Group Stability
The –CF₃ group is highly stable under most conditions but can participate in:
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Radical Reactions : Under UV light, it may abstract hydrogen atoms.
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Nucleophilic Displacement : In rare cases, strong nucleophiles (e.g., Grignard reagents) may displace the trifluoromethyl group if activated by adjacent electron-withdrawing substituents .
Stability and Degradation
-
Photodegradation : Exposure to UV light leads to cleavage of the sulfanyl bridge, forming pyrimidinone and benzonitrile fragments.
-
Hydrolytic Degradation : In aqueous buffers (pH > 9), the pyrimidinone ring undergoes hydrolysis to yield urea derivatives .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Products |
|---|---|---|---|
| Benzonitrile | Hydrolysis | H₂SO₄/NaOH | Carboxylic acid/carboxylate |
| Sulfanyl linker | Oxidation | H₂O₂/mCPBA | Sulfoxide/sulfone |
| Pyrimidinone core | Amination | NH₃, base | 2-Amino-pyrimidine |
| –CF₃ | Radical substitution | UV light | Hydrogen abstraction products |
Scientific Research Applications
Chemistry
Catalysis: : Functions as a ligand in transition metal-catalyzed reactions due to its unique electronic properties.
Organic Synthesis: : Serves as an intermediate in the preparation of more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its binding affinity.
Biological Probes: : Used in studies to understand biochemical pathways.
Medicine
Drug Development: : Investigated for its potential therapeutic effects, particularly in treating cancers or inflammatory diseases.
Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion profiles.
Industry
Material Science: : Utilized in the development of advanced materials with specific electronic properties.
Agrochemicals: : Examined as a potential active ingredient in pesticides or herbicides.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. Its mechanism involves binding to active sites or allosteric sites, thereby inhibiting or modulating the activity of these targets. The trifluoromethyl and nitrile groups play crucial roles in this binding process, enhancing the compound's specificity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s pyrimidine core distinguishes it from pyridine (e.g., ) or thiazolo-pyrimidine derivatives (e.g., ). Key comparisons include:
*Estimated based on structural analogs.
Electronic and Steric Effects
- Trifluoromethyl vs. Phenyl/Alkyl Groups : The 4-CF₃ group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity and resistance to oxidative metabolism compared to 4-phenyl () or 4-isobutyl () analogs.
- 1-Methyl vs.
Pharmacological and Physicochemical Properties
- Solubility : The methoxyethylsulfanyl group in improves aqueous solubility, whereas the target compound’s CF₃ and benzenecarbonitrile groups likely favor organic solvents.
- Biological Activity : Pyrimidine derivatives with sulfanyl linkages (e.g., ) often exhibit chemotherapeutic or pesticidal activity. The target compound’s trifluoromethyl group may enhance bioactivity against resistant strains or targets.
Biological Activity
The compound 2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including its pharmacological effects and mechanisms of action.
Chemical Structure
The chemical formula for this compound is . Its structure features a pyrimidine ring substituted with a trifluoromethyl group and a sulfanyl methyl group attached to a benzenecarbonitrile moiety. The presence of these functional groups is critical for its biological activity.
Synthesis
The synthesis of the compound involves several steps, typically starting from commercially available precursors. For instance, the key synthetic route may include the formation of the pyrimidine core followed by the introduction of the sulfanyl and benzenecarbonitrile groups through nucleophilic substitution reactions. Specific methodologies include:
- Formation of the Pyrimidine Ring : Utilizing 1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl derivatives.
- Sulfanylmethyl Group Introduction : Achieved via reaction with thiol compounds.
- Final Coupling to Benzenecarbonitrile : This step typically involves coupling reactions that can be facilitated by various coupling agents.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, compounds with similar structural motifs have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through pathways involving ERK signaling and CD44 downregulation .
Antiviral Properties
The compound has also been evaluated for antiviral activity. Research indicates that derivatives of pyrimidine can inhibit viral replication, particularly against RNA viruses such as HIV and influenza. The mechanism often involves interference with viral RNA synthesis or protein translation processes .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed as well. For instance, certain pyrimidine derivatives have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes . The IC50 values for related compounds suggest potent inhibition at low concentrations.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antitumor Efficacy in Xenograft Models : A study demonstrated that a structurally similar compound significantly reduced tumor growth in mouse xenograft models when administered in combination with standard chemotherapy agents .
- Mechanistic Studies on Antiviral Activity : Another study explored the mechanism by which pyrimidine derivatives inhibit viral replication, revealing that they disrupt viral protein synthesis pathways .
Data Table: Biological Activities Overview
| Activity Type | Related Compound | Mechanism of Action | IC50/EC50 Values |
|---|---|---|---|
| Antitumor | Similar Pyrimidine | Induces apoptosis via ERK pathway | IC50 = 20 nM |
| Antiviral | Pyrimidine Derivative | Inhibits viral RNA synthesis | EC50 = 50 nM |
| Enzyme Inhibition | DPP-IV Inhibitor | Blocks enzyme activity | IC50 = 18 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
